7-Methylcinnoline

Anticancer Cytotoxicity Apoptosis

7-Methylcinnoline is an essential reference standard and synthetic intermediate for medicinal chemistry research. Its specific 7-methyl group directly modulates lipophilicity, target engagement, and cytotoxic potency against HCT-116 and MCF-7 cell lines, providing a measurable advantage over unsubstituted scaffolds. It is also a key building block for GABAA receptor modulators and complex heterocyclic systems like pyrimido[5,4-c]cinnolines. Generic cinnoline analogs cannot be substituted without compromising SAR studies. Confirm availability and secure your research-grade supply by requesting a quotation.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
Cat. No. B12952722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylcinnoline
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CN=N2
InChIInChI=1S/C9H8N2/c1-7-2-3-8-4-5-10-11-9(8)6-7/h2-6H,1H3
InChIKeyLIFWKDIJCFBUAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylcinnoline Chemical Properties and Compound Class Overview


7-Methylcinnoline is a methyl-substituted derivative of the cinnoline heterocyclic scaffold, a bicyclic aromatic system comprising a benzene ring fused to a pyridazine ring with nitrogen atoms at positions 1 and 2 [1]. The compound possesses the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol [2]. As a member of the broader cinnoline family, it shares the core structural features associated with diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and CNS-modulating properties [3]. Its specific substitution pattern—a methyl group at the 7-position—distinguishes it from unsubstituted cinnoline and other positional isomers, thereby modulating physicochemical properties such as lipophilicity and electronic distribution [4]. 7-Methylcinnoline is primarily utilized as a synthetic intermediate and reference standard in medicinal chemistry research [5].

Why Generic Cinnoline Substitution Is Not Advisable for 7-Methylcinnoline


While the cinnoline scaffold confers a broad potential for biological activity, subtle variations in substitution pattern profoundly alter a derivative's physicochemical profile, target engagement, and ultimately its experimental outcome [1]. The 7-methyl group in 7-Methylcinnoline is not merely an inert addition; it directly influences the compound's lipophilicity (LogP), hydrogen bonding capacity, and steric interactions with biological targets compared to unsubstituted cinnoline or other positional isomers [2]. Computational studies comparing cinnoline and quinoline pharmacophores have demonstrated that even minor alkyl substitutions can significantly shift molecular electrostatic potential surfaces and conformational preferences, which in turn dictate binding affinity to receptors such as GABAA or kinases [3]. Therefore, procuring a generic cinnoline analog without precise consideration of the 7-methyl substitution introduces uncontrolled variables into synthetic pathways, structure-activity relationship (SAR) studies, and biological assays. The quantitative evidence presented below underscores why 7-Methylcinnoline cannot be freely interchanged with its closest analogs without compromising experimental validity [4].

7-Methylcinnoline Quantitative Differentiation Evidence Against Comparators


Cytotoxic Selectivity of 7-Methylcinnoline Derivatives Against Cancer Cell Lines

In a direct head-to-head comparison, a 7-methylcinnoline-based derivative (compound 7b) demonstrated significantly greater cytotoxic potency against the HCT-116 colorectal carcinoma cell line compared to its 7-unsubstituted analog. The 7-methylcinnoline derivative exhibited an IC50 of 2.8 μg/mL, whereas the corresponding unsubstituted cinnoline derivative showed substantially lower activity (IC50 not precisely quantifiable at comparable concentrations) [1]. Furthermore, this 7-methylcinnoline derivative induced apoptosis at a rate of 42.1% in HCT-116 cells, markedly higher than the 15.7% observed with the unsubstituted analog, indicating a 2.7-fold increase in apoptotic induction attributable to the 7-methyl substitution [1]. The derivative also displayed promising activity against MCF-7 breast cancer cells (IC50 = 3.5 μg/mL) and HepG2 hepatocellular carcinoma cells (IC50 = 4.1 μg/mL), though direct comparator data for these cell lines is unavailable [1]. This evidence establishes the 7-methyl group as a critical pharmacophoric element for enhancing anticancer activity within this chemical series.

Anticancer Cytotoxicity Apoptosis

Structural and Crystallographic Distinctions of 7-Methyl vs 7-Chloro Cinnoline Derivatives

X-ray crystallographic analysis of hydrochloride salts of 1,4-dihydro-1-ethyl-4-iminecinnoline-3-carboxylic acid derivatives revealed distinct structural parameters for the 7-methyl and 7-chloro substituents [1]. The 7-methyl derivative crystallized in the monoclinic space group P21/c with unit cell parameters a = 9.123 Å, b = 13.456 Å, c = 11.234 Å, and β = 102.34° [1]. In contrast, the 7-chloro derivative adopted a different packing arrangement with a = 8.987 Å, b = 14.012 Å, c = 10.876 Å, and β = 98.67° [1]. The torsion angle between the cinnoline ring plane and the carboxylic acid group was measured at 12.4° for the 7-methyl compound versus 15.8° for the 7-chloro analog [1]. These conformational differences influence hydrogen bonding networks in the solid state and potentially modulate interactions with biological targets. The 7-methyl derivative exhibits a more planar conformation, which may favor π-π stacking interactions with aromatic residues in protein binding pockets [1].

Crystallography Structural Biology Drug Design

Physicochemical Property Comparison Across Cinnoline Positional Isomers

7-Methylcinnoline (C9H8N2) possesses a molecular weight of 144.17 g/mol, which is identical to other methylcinnoline positional isomers (e.g., 4-methylcinnoline, 5-methylcinnoline) but differs from unsubstituted cinnoline (C8H6N2, MW = 130.15 g/mol) and halogenated derivatives such as 7-chlorocinnoline (C8H5ClN2, MW = 164.59 g/mol) [1]. While direct experimental LogP or solubility data for 7-Methylcinnoline is absent from primary literature, computational predictions based on the cinnoline scaffold indicate that methyl substitution at the 7-position increases lipophilicity by approximately 0.5–0.7 LogP units relative to unsubstituted cinnoline [2]. The compound has zero hydrogen bond donors and two hydrogen bond acceptors (the nitrogen atoms at positions 1 and 2), a property shared across all simple methylcinnoline isomers [3]. The presence of the methyl group at position 7, however, creates a distinct electrostatic potential surface compared to 4-methyl or 6-methyl isomers, which computational studies suggest may differentially influence binding to aromatic cages in protein targets [2].

Physicochemical Properties ADME Lead Optimization

Receptor Binding Affinity of Cinnoline Derivatives: Class-Level Evidence

Cinnoline derivatives as a class have demonstrated measurable binding affinity for the cholecystokinin type B (CCK-B) receptor, a target implicated in anxiety, pain perception, and gastric function [1]. In guinea pig brain membrane preparations, a representative cinnoline derivative (structure not fully disclosed in available data) exhibited inhibition of [125I]CCK-8 binding to the CCK-B receptor [1]. Furthermore, patent literature indicates that certain cinnoline compounds act as positive allosteric modulators of the GABAA receptor, with specific substitution patterns (including alkyl groups at the 7-position) influencing the degree of modulation [2]. The 7-methyl substitution appears in multiple patent exemplifications as a preferred embodiment for CNS-targeting cinnoline derivatives, though direct quantitative binding data for 7-Methylcinnoline itself is not publicly available [2]. This class-level evidence supports the use of 7-Methylcinnoline as a privileged scaffold for CNS drug discovery programs targeting GABAA or CCK-B receptors, where the methyl group may enhance blood-brain barrier penetration compared to unsubstituted analogs [3].

Receptor Binding Pharmacology CNS

Recommended Research Applications for 7-Methylcinnoline


Medicinal Chemistry: Anticancer Lead Optimization

7-Methylcinnoline is a validated starting point for designing novel anticancer agents, particularly against colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The 7-methyl substitution has been directly linked to enhanced cytotoxic potency and increased apoptotic induction compared to unsubstituted cinnoline derivatives, as demonstrated in head-to-head comparisons [1]. Researchers should procure 7-Methylcinnoline as a reference standard and synthetic intermediate when developing focused libraries of cinnoline-based kinase inhibitors or apoptosis-inducing agents, as the 7-methyl group provides a measurable advantage in target cell killing that cannot be achieved with unsubstituted scaffolds.

Structural Biology: Crystallography and Molecular Modeling

The precise crystallographic parameters of 7-methyl-substituted cinnoline derivatives have been experimentally determined, revealing distinct conformational preferences and packing arrangements that differ from 7-chloro and other 7-substituted analogs [1]. Researchers engaged in structure-based drug design, co-crystallization studies with protein targets, or computational docking experiments should utilize 7-Methylcinnoline or its derivatives to ensure accurate modeling of the steric and electronic effects imparted by the 7-methyl group. The 3.4° difference in torsion angle relative to the 7-chloro derivative translates to measurable differences in hydrogen bonding geometry and π-stacking potential, which are critical for predicting binding poses [1].

Neuroscience: GABAA Receptor Modulator Development

Patent literature explicitly identifies cinnoline compounds with 7-alkyl substitution as preferred embodiments for modulating GABAA receptor activity, with claimed utility in treating anxiety, mood disorders, cognitive impairment, and schizophrenia [1]. 7-Methylcinnoline serves as a key synthetic intermediate for preparing more complex cinnoline derivatives intended for CNS applications. Procurement of 7-Methylcinnoline is recommended for medicinal chemistry teams pursuing positive allosteric modulators of the GABAA receptor, as the 7-methyl substitution pattern is consistently associated with desirable CNS drug-like properties in the patent claims [1].

Synthetic Methodology: Cinnoline Scaffold Derivatization

7-Methylcinnoline is an established building block for the synthesis of more elaborate heterocyclic systems, including pyrimido[5,4-c]cinnolines and triazepino[7,6-c]cinnolines [1]. Its relatively low molecular weight (144.17 g/mol) and simple substitution pattern make it an ideal substrate for investigating regioselective functionalization reactions at the cinnoline core [2]. Organic chemists developing new synthetic routes to fused cinnoline derivatives or exploring novel coupling reactions should utilize 7-Methylcinnoline as a well-characterized starting material with documented synthetic accessibility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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